molecular formula C41H35Cl2FN3O4PS B11832828 tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate

tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate

Cat. No.: B11832828
M. Wt: 786.7 g/mol
InChI Key: VTYYOPAJJASZAM-RWYGWLOXSA-N
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Description

tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and carbamate, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indolin-3-one core, followed by the introduction of the ethynyl group and subsequent functionalization with chloro, methoxy, and carbamate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chloro or methoxy groups.

Scientific Research Applications

tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (S)-(5-chloro-2-((5-chloro-3-((diphenylphosphorothioyl)amino)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)ethynyl)-4-fluorophenyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for scientific research and industrial use.

Properties

Molecular Formula

C41H35Cl2FN3O4PS

Molecular Weight

786.7 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-[2-[(3S)-5-chloro-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]ethynyl]-4-fluorophenyl]carbamate

InChI

InChI=1S/C41H35Cl2FN3O4PS/c1-40(2,3)51-39(49)45-36-25-34(43)35(44)23-28(36)21-22-41(46-52(53,31-11-7-5-8-12-31)32-13-9-6-10-14-32)33-24-29(42)17-20-37(33)47(38(41)48)26-27-15-18-30(50-4)19-16-27/h5-20,23-25H,26H2,1-4H3,(H,45,49)(H,46,53)/t41-/m0/s1

InChI Key

VTYYOPAJJASZAM-RWYGWLOXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#C[C@@]2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)OC)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6)F)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)OC)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6)F)Cl

Origin of Product

United States

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